REACTION_CXSMILES
|
[Br:1][C:2]1[C:12]([Br:13])=[C:11]([Br:14])[C:10]([Br:15])=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].[OH-].[NH4+:17]>O>[Br:1][C:2]1[C:12]([Br:13])=[C:11]([Br:14])[C:10]([Br:15])=[C:4]2[C:5]([NH:17][C:8](=[O:7])[C:3]=12)=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C(=O)OC2=O)=C(C(=C1Br)Br)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
STIRRING
|
Details
|
with stirring for a period of about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
leaving a yellow powder
|
Type
|
CUSTOM
|
Details
|
The powder was further dried in a forced air oven
|
Type
|
CUSTOM
|
Details
|
was then recrystallized from benzyl alcohol
|
Type
|
WASH
|
Details
|
The crystalline product was then washed with acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(C(=O)NC2=O)=C(C(=C1Br)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |